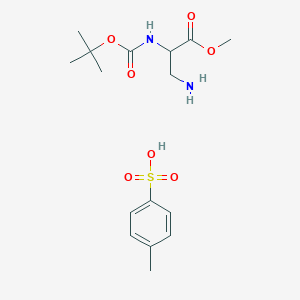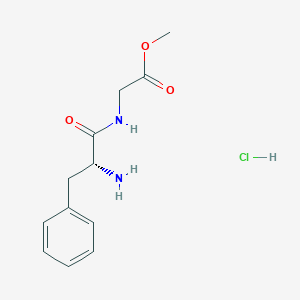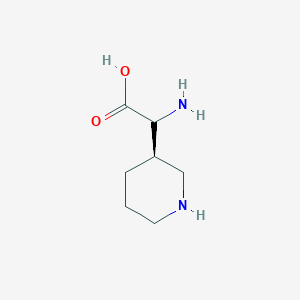
trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid: is a compound that features a cyclohexane ring with an aminomethyl group and a carboxylic acid group in a trans configuration. The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which is commonly used in organic synthesis to prevent unwanted reactions at the amine site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the aminomethyl group: This step often involves the use of aminomethylation reagents.
Protection of the amine group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.
Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the cyclohexane ring.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid can remove the Boc group.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring or the carboxylic acid group.
Reduction: Reduced forms of the carboxylic acid group or the cyclohexane ring.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Biology : It can be used in the study of enzyme-substrate interactions due to its structural features. Medicine Industry : Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The Boc group can be removed to reveal the free amine, which can interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2-(Aminomethyl)-cyclohexanecarboxylic acid: Similar structure but without the Boc protecting group.
cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid: Similar structure but with a cis configuration.
trans-2-(Boc-aminomethyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
- The trans configuration provides specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
- The presence of the Boc protecting group allows for selective reactions at the amine site, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














